Cas no 216581-01-0 (1,4-Bis(benzhydryl)piperazine)

1,4-Bis(benzhydryl)piperazine structure
1,4-Bis(benzhydryl)piperazine structure
Product Name:1,4-Bis(benzhydryl)piperazine
CAS No:216581-01-0
MF:C30H30N2
MW:418.572607517242
CID:1079373
PubChem ID:1640356
Update Time:2025-04-20

1,4-Bis(benzhydryl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Imp. E (EP): 1,4-Bis(diphenylmethyl)piperazine
    • 1,4-BIS(DIPHENYLMETHYL)PIPERAZINE
    • Cinnarizin Imp. E (EP): 1,4-Bis(diphenylmethyl)piperazine
    • 1,4-Bis(diphenylmethyl)piperazine; Cinnarizine Imp. E (EP); Cinnarizine Impurity E
    • 1,4-dibenzhydrylpiperazine
    • SCHEMBL3919536
    • DTXSID40364673
    • 1,4-Bis(benzhydryl)piperazine Dihydrochloride
    • CBDivE_004700
    • CBDivE_008475
    • 56265-29-3
    • UPCMLD0ENAT5750391:001
    • 1,4-Bis(benzhydryl)piperazine
    • AKOS001342023
    • EN300-18157451
    • 1,4-Bis(benzhydryl)piperazine-d8Dihydrochloride
    • 216581-01-0
    • Oprea1_224255
    • STK954183
    • Z44493456
    • NS00000734
    • Inchi: 1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
    • InChI Key: FLOADUFBZDDTPV-UHFFFAOYSA-N
    • SMILES: N1(C(C2C=CC=CC=2)C2C=CC=CC=2)CCN(C(C2C=CC=CC=2)C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 418.240898965g/mol
  • Monoisotopic Mass: 418.240898965g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 6.5Ų

1,4-Bis(benzhydryl)piperazine Pricemore >>

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